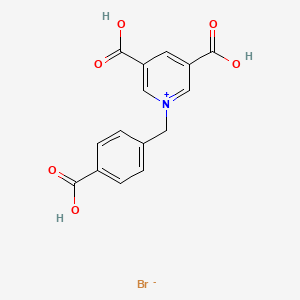
3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide: is a chemical compound with the molecular formula C15H12BrNO6. It is known for its unique structure, which includes a pyridinium core substituted with carboxybenzyl and carboxy groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxy groups to alcohols or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium iodide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular interactions and developing new biochemical assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development, particularly in designing new treatments for diseases involving oxidative stress and inflammation .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in these interactions include oxidative stress pathways and inflammatory signaling cascades .
類似化合物との比較
- 4-carboxy-1-(3,5-dicarboxybenzyl)pyridin-1-ium bromide
- 1-苄基-3,5-二甲基-1H-吡唑-4-羧酸
- 1,1’-双(3,5-二羧基苯基)-[4,4’-联吡啶]-1,1’-二氯化铵
- 1-苄基-1H-吡唑-3,5-二羧酸
- 3,5-二(4-羧基苯基)氧化吡啶
- 3,5-二苄氧基-2-羧基吡啶
Uniqueness: 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of multiple carboxy groups. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
特性
IUPAC Name |
1-[(4-carboxyphenyl)methyl]pyridin-1-ium-3,5-dicarboxylic acid;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6.BrH/c17-13(18)10-3-1-9(2-4-10)6-16-7-11(14(19)20)5-12(8-16)15(21)22;/h1-5,7-8H,6H2,(H2-,17,18,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKQKUIYXJXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

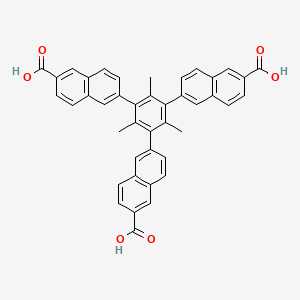
![(1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8197660.png)
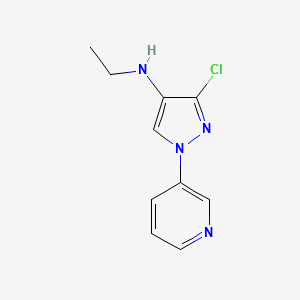
![2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197678.png)
![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)
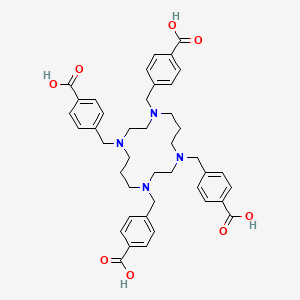

![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)
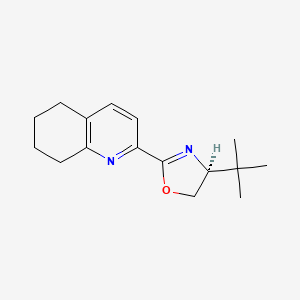
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)
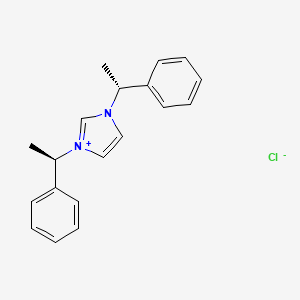
![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)
